![molecular formula C17H15NO3 B2775311 N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide CAS No. 2034341-82-5](/img/structure/B2775311.png)
N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-methylbenzamide involves several steps. Researchers have explored various synthetic routes, including condensation reactions, cyclizations, and functional group transformations. Detailed protocols and optimization strategies are documented in the literature .
Applications De Recherche Scientifique
Photocatalytic Degradation
Research by Torimoto et al. (1996) in "Environmental Science & Technology" explored the photodecomposition of propyzamide (a compound similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide) using TiO2-loaded adsorbent supports as photocatalysts. This study demonstrates the potential application of similar compounds in enhancing the rate of mineralization of organic pollutants and reducing the concentration of toxic intermediates in solution (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Multicomponent Carbonylative Approaches
Mancuso et al. (2014) in "The Journal of Organic Chemistry" investigated the oxidative carbonylation of 2-alkynylbenzamides (structurally related to the compound ) under various conditions. This study highlights the compound's utility in synthesizing diverse molecular structures, potentially useful in pharmaceutical and chemical industries (Mancuso et al., 2014).
Inhibitory Studies in DNA Repair
Cleaver et al. (1985) in "Radiation Research" studied 3-Aminobenzamide, a compound structurally similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide, for its role in DNA repair. The study provides insights into how modifications to such compounds could influence DNA repair mechanisms, which is crucial for understanding cellular responses to DNA damage (Cleaver, Milam, & Morgan, 1985).
Cholinesterase Inhibition
Corbel et al. (2009) in "BMC Biology" examined N,N-Diethyl-3-methylbenzamide (similar to the compound ) for its inhibitory effects on cholinesterase activity in insect and mammalian systems. This research could be relevant in studying the neurotoxicological impacts of related compounds (Corbel et al., 2009).
Conversion of Amide Oximes into Amidines
Research by Dondoni and Barbaro (1975) in "Journal of The Chemical Society, Chemical Communications" explored the conversion of N-alkyl and N-arylbenzamide oximes into amidines. This study is significant for understanding the chemical transformations of compounds like N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide (Dondoni & Barbaro, 1975).
Synthesis and Antimicrobial Screening
Desai et al. (2013) in "Medicinal Chemistry Research" synthesized and screened a series of compounds structurally related to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide for antimicrobial activity. This study offers insights into the potential application of such compounds in developing new antibacterial and antifungal agents (Desai, Rajpara, & Joshi, 2013).
Potential Herbicides
Araniti et al. (2014) in "Molecules" discovered a new class of potential herbicides, including compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide. This research indicates the possible use of such compounds in agricultural applications for controlling weed growth (Araniti et al., 2014).
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-4-2-3-5-15(12)17(19)18-10-14-6-7-16(21-14)13-8-9-20-11-13/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJBHNYCEDQJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,3'-bifuran]-5-ylmethyl)-2-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2775228.png)
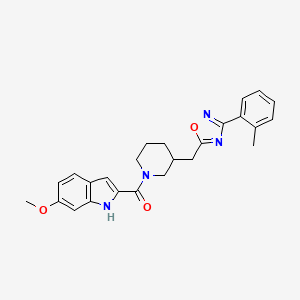
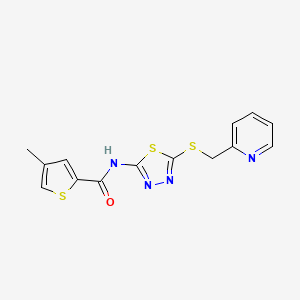
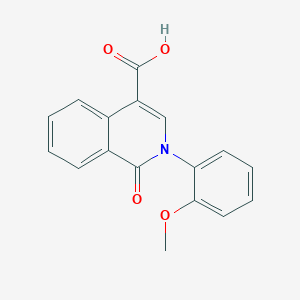
![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2775241.png)
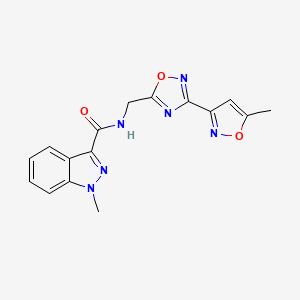
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2775243.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2775244.png)
![N-allyl-1-(3-{[(2-methylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2775246.png)
![Quinolin-2-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2775248.png)
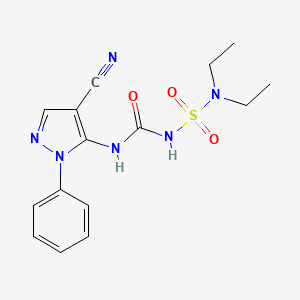
![1-[3-(Propan-2-yl)phenyl]imidazolidin-2-one](/img/structure/B2775250.png)